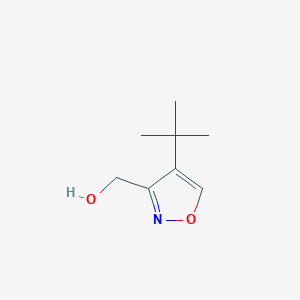![molecular formula C17H20FN3O3S B2858921 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893934-27-5](/img/structure/B2858921.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a heterocyclic aromatic ring with two nitrogen atoms. It also has a thieno group, which is a sulfur-containing heterocycle, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present . The exact reactions this compound can undergo would depend on its specific structure.Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition and Cytotoxicity
A study explored polymethoxylated-pyrazoline benzene sulfonamides for their inhibitory effects on carbonic anhydrase isoenzymes and cytotoxic activities on tumor and non-tumor cell lines. Compounds demonstrated significant carbonic anhydrase inhibitory activity, with some showing potential as lead molecules for further investigations due to their tumor selectivity and superior inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).
Anti-inflammatory and Analgesic Activities
Another study focused on the synthesis of 4H-thieno[3,4-c]pyrazole derivatives, highlighting a particular derivative with 4-fluorophenyl that exhibited notable analgesic, antiinflammatory, and antipyretic activities in animal models, alongside platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).
Imaging Agent Development
Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor with positron emission tomography revealed compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors. These findings suggest potential applications in imaging agent development for neurodegenerative disorders (Fookes et al., 2008).
Antimicrobial Activity
A series of fluoro-substituted pyrazole-based thiazole derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds displayed potent inhibitory action, showcasing their potential as antimicrobial agents (Desai et al., 2012).
Antiproliferative Activities
The study on pyrazole-sulfonamide derivatives revealed compounds with selective and broad spectrum antitumor activities against HeLa and C6 cell lines, indicating their potential in cancer therapy (Mert et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its biological activities, optimizing its structure for increased potency, and assessing its safety profile.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-17(2,3)8-15(22)19-16-13-9-25(23,24)10-14(13)20-21(16)12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPFVCRBBPSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2858840.png)
![4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2858841.png)
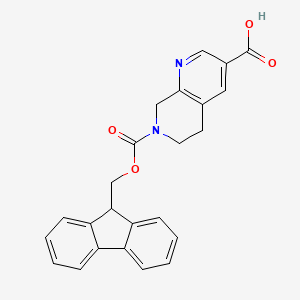
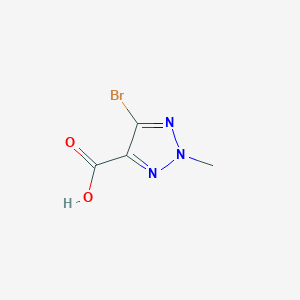
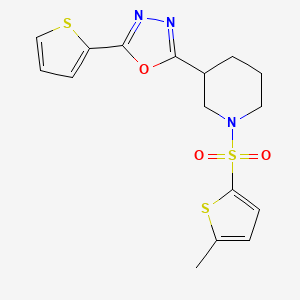
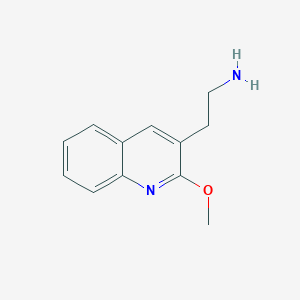
![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)

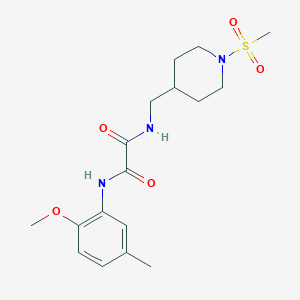
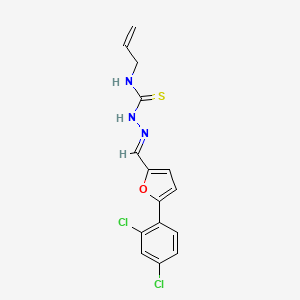
![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)
![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)
